molecular formula C9H15ClN2OS B2474379 5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride CAS No. 2172078-55-4

5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride

Cat. No.: B2474379
CAS No.: 2172078-55-4
M. Wt: 234.74
InChI Key: HLYFBENGDRUUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride” is a complex organic molecule. It contains a tetrahydropyran ring, which is a six-membered cyclic ether with five carbon atoms and one oxygen atom . It also contains a thiazol-2-amine group, which is a type of heterocyclic amine that contains a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the tetrahydropyran and thiazol-2-amine groups. The tetrahydropyran ring would have a chair conformation, similar to cyclohexane . The thiazol-2-amine group would likely contribute to the polarity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The tetrahydropyran ring could potentially undergo reactions at the ether oxygen or the carbon atoms . The thiazol-2-amine group could potentially undergo reactions at the nitrogen or sulfur atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of the ether and amine groups could potentially make the compound polar .

Scientific Research Applications

Antimicrobial and Anticoccidial Activity Compounds related to 5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride have demonstrated notable antimicrobial activity. For instance, the Michael type addition of an amine to a related compound led to derivatives that showed similar antimicrobial activity to the starting material. Notably, these derivatives were significantly more active as coccidiostats (substances used to treat coccidiosis, a parasitic disease in animals) than the starting material, retaining their activities after reduction. Specifically, certain derivatives administered to chickens offered total protection against Eimeria tenella, a causative agent of coccidiosis in poultry (Georgiadis, 1976).

Apoptosis Induction and Anti-infective Agents Thiazole derivatives, closely related to the chemical structure , have been synthesized and evaluated for their potential as apoptosis inducers and anti-infective agents. Certain compounds have shown significant apoptosis induction in Capra hircus (goat) cells and commendable antibacterial activity. One of the compounds also displayed potent antimalarial properties, highlighting the potential of these derivatives in treating infections and inducing apoptosis in certain cell types (Bansal et al., 2020).

Cytotoxicity and Anticancer Potential Thiazole derivatives have also been investigated for their cytotoxicity and potential as anticancer agents. For example, certain derivatives exhibited cytotoxic effects against various cancer cell lines, indicating their potential in cancer treatment research. The structure-activity relationships of these compounds provide insights into designing more effective anticancer drugs (Wardakhan et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it has potential uses in medicine, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

Properties

IUPAC Name

5-(oxan-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS.ClH/c10-9-11-5-8(13-9)4-7-2-1-3-12-6-7;/h5,7H,1-4,6H2,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYFBENGDRUUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CC2=CN=C(S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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